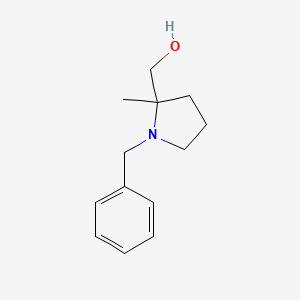

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol

Description

Historical Context and Development of Pyrrolidine Derivatives

The historical development of pyrrolidine derivatives traces its origins to the early isolation and characterization of naturally occurring alkaloids containing the pyrrolidine ring system. Pyrrolidine itself, also known as tetrahydropyrrole, was first recognized as a fundamental structural unit in various natural products, particularly in tobacco alkaloids where it forms the core structure of nicotine. The isolation of nicotine from tobacco leaves in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann marked a pivotal moment in understanding pyrrolidine-containing compounds, as this discovery revealed the biological significance of the pyrrolidine scaffold. The structural elucidation of nicotine, with its chemical empirical formula described by Melsens in 1843 and its complete structure discovered by Adolf Pinner and Richard Wolffenstein in 1893, provided early insights into the chemical behavior and potential of pyrrolidine derivatives.

The medicinal applications of pyrrolidine-containing compounds have ancient roots, with tobacco being used for therapeutic purposes as early as 1400 BC. Jean Nicot de Villemain, the French ambassador to Portugal, played a crucial role in introducing tobacco to European medicine in 1560, promoting its medicinal properties and leading to the naming of both the plant genus Nicotiana and the alkaloid nicotine. Historical medical texts from the 16th and 17th centuries documented various therapeutic applications of pyrrolidine-containing tobacco preparations, including treatments for wounds, ulcers, respiratory conditions, and even as insecticides. The systematic study of pyrrolidine alkaloids expanded significantly with the isolation of hygrine from coca leaves in 1889 by Carl Liebermann, further demonstrating the widespread occurrence of pyrrolidine structures in natural products.

The 20th century witnessed remarkable advances in understanding pyrrolidine chemistry, particularly following the development of modern synthetic methodologies. Industrial production methods for pyrrolidine were established using the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. These industrial processes enabled large-scale production of pyrrolidine and its derivatives, facilitating extensive research into their chemical properties and potential applications. The discovery that pyrrolidine derivatives could serve as building blocks for complex pharmaceutical molecules led to intensive investigation of structure-activity relationships and synthetic methodologies for accessing diverse pyrrolidine-containing compounds.

Significance in Organic and Medicinal Chemistry

The significance of pyrrolidine derivatives in organic chemistry stems from their unique structural characteristics and remarkable synthetic versatility. The five-membered saturated heterocyclic ring of pyrrolidine provides a rigid framework that enables efficient exploration of pharmacophore space due to sp³-hybridization, contributing significantly to the stereochemistry of molecules and increasing three-dimensional coverage through the phenomenon of pseudorotation. This structural flexibility has made pyrrolidine scaffolds particularly valuable for medicinal chemists seeking to develop compounds with specific biological activities and improved pharmacological properties.

Recent research has demonstrated that pyrrolidine derivatives exhibit diverse biological activities across multiple therapeutic areas. Comprehensive studies conducted between 2015 and 2023 have revealed that pyrrolidine-containing compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition activities. The antimicrobial properties of pyrrolidine derivatives have been particularly well-documented, with compounds showing efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Research has identified that 1,2,4-oxadiazole pyrrolidine derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, which are important targets for antibacterial agents, with some compounds achieving inhibition concentrations comparable to standard antibiotics like novobiocin.

The application of pyrrolidine derivatives in treating neurological disorders represents another significant area of medicinal chemistry research. Studies have shown that certain pyrrolidine-containing compounds may be beneficial for treating Alzheimer disease, with derivatives demonstrating neuroprotective effects and potential for enhancing cognitive function. The structural characteristics of pyrrolidine allow for the development of compounds that can effectively cross the blood-brain barrier and interact with specific neurological targets, making them valuable candidates for central nervous system drug development.

The synthetic accessibility of pyrrolidine derivatives has been greatly enhanced by the development of novel methodologies for ring construction and functionalization. Bicyclic pyrrolidines, accessible through [3+2]-cycloaddition reactions between azomethine ylides and electron-deficient alkenes, have emerged as particularly important synthetic targets due to their presence in numerous natural products and pharmaceutical compounds. Advanced synthetic approaches, including the use of "push-pull" alkenes and trifluoromethyl-substituted pyrrolidines, have expanded the chemical space available for drug discovery and development. The development of stereoselective synthesis methods has been crucial for accessing enantiomerically pure pyrrolidine derivatives, which is essential given the enantioselective nature of most biological targets.

Nomenclature and Classification

The nomenclature and classification of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol reflects the systematic approach to naming complex heterocyclic compounds containing multiple functional groups and stereochemical elements. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is properly designated as this compound, which indicates the presence of a benzyl group at position 1 of the pyrrolidine ring, a methyl substituent at position 2, and a hydroxymethyl group also attached to position 2. The stereochemical designation (2S) is used when referring to the specific enantiomer with defined absolute configuration at the chiral center.

The chemical classification of this compound places it within the broader category of pyrrolidines, which are defined as compounds containing a pyrrolidine ring—a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Within the ClassyFire Taxonomy system, pyrrolidines belong to the kingdom of organic compounds, the superclass of organoheterocyclic compounds, and the specific class of pyrrolidines. This hierarchical classification system provides a standardized framework for organizing and understanding the relationships between different pyrrolidine derivatives and their structural analogs.

The molecular descriptors for this compound include several important chemical identifiers that facilitate database searches and chemical communication. The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 1354961-09-3 for the racemic form and 1005337-12-1 for the (2S)-enantiomer. The Simplified Molecular Input Line Entry System representation is CC1(CCCN1CC2=CC=CC=C2)CO, which provides a linear notation for the molecular structure. The International Chemical Identifier key LIGZPJRPJQVVNK-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases.

Table 1: Molecular and Physical Properties of this compound

The classification of pyrrolidine derivatives also encompasses their synthetic origins and biological sources. Many pyrrolidine-containing compounds are found naturally in plants, particularly in the Solanaceae family, where they serve as alkaloids with various biological functions. Synthetic pyrrolidine derivatives, such as this compound, are typically classified based on their synthetic pathways, which may involve ring construction from acyclic precursors or functionalization of preformed pyrrolidine rings. The synthetic classification is particularly important for understanding structure-activity relationships and developing new synthetic methodologies for accessing related compounds.

Recent advances in pyrrolidine chemistry have led to the development of specialized subcategories within the pyrrolidine classification system. These include bicyclic pyrrolidines, spirocyclic pyrrolidines, and hybrid molecules that combine pyrrolidine scaffolds with other heterocyclic systems. The emergence of novel synthetic methodologies, such as ring contraction reactions that convert pyridines to pyrrolidines, has expanded the synthetic accessibility of complex pyrrolidine derivatives and created new opportunities for drug discovery and development. Understanding these classification systems is essential for researchers working with pyrrolidine-containing compounds, as it provides a framework for predicting chemical behavior, biological activity, and synthetic accessibility.

Properties

IUPAC Name |

(1-benzyl-2-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGZPJRPJQVVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Pyrrolidine Intermediate

The synthesis begins with the preparation of a pyrrolidine intermediate:

- Reacting pyrrolidine with a methylating agent (e.g., methyl iodide) under basic conditions results in 2-methylpyrrolidine.

Step 2: Benzylation

The intermediate is then benzylated:

- Using benzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Optimization Parameters

To ensure high yield and purity, reaction conditions must be carefully controlled:

- Temperature : Maintaining temperatures between 0°C and 50°C during nucleophilic substitution and reduction steps.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.

- Catalysts : Acidic or basic catalysts, such as potassium carbonate, facilitate nucleophilic substitution.

Characterization Techniques

After synthesis, the compound is characterized to confirm its structure:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Identifies the molecular structure and confirms the presence of hydroxymethyl and benzyl groups.

- Mass Spectrometry (MS) : Determines molecular weight and purity.

Data Table: Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyrrolidine Methylation | Pyrrolidine, Methyl Iodide | Basic, Room Temperature | Formation of 2-Methylpyrrolidine |

| Benzylation | Benzyl Bromide/Chloride | Potassium Carbonate, DMF | Benzylated Pyrrolidine Intermediate |

| Hydroxymethyl Addition | Formaldehyde, NaBH4 | THF, Low Temperature | This compound |

Alternative Methods

Patent-Based Synthesis

A patented method outlines a similar process but emphasizes acid addition salts for improved solubility during intermediate stages. This method uses controlled pH adjustments to enhance reaction efficiency.

Biocatalytic Approaches

Emerging research explores enzymatic catalysis for introducing hydroxymethyl groups under milder conditions, reducing environmental impact compared to traditional chemical methods.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The pyrrolidine ring and benzyl group undergo selective hydrogenation under controlled conditions. Key findings include:

-

Catalytic hydrogenation with Pt/C or PtO₂ in methanol/ethanol mixtures reduces unsaturated precursors to yield the saturated pyrrolidine structure .

-

Asymmetric hydrogenation using chiral catalysts (e.g., Rh complexes) achieves enantioselective synthesis of the (2S)-configured product .

| Reaction Type | Catalyst | Solvent | Yield | Optical Purity | Source |

|---|---|---|---|---|---|

| Hydrogenation | PtO₂ | MeOH/EtOH (3:1) | 85% | ≥95% ee | |

| Asymmetric Reduction | RhCl₃ | CH₂Cl₂ | 72% | 89% ee |

Alkylation and Substitution Reactions

The benzyl group participates in nucleophilic substitution, while the hydroxymethyl group enables esterification:

-

Benzylation : Reacting with benzyl chloride in acetonitrile and Cs₂CO₃ yields N-benzylated derivatives .

-

Esterification : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters under mild basic conditions.

Example: Benzylation of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol

| Reagent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Benzyl chloride | Acetonitrile | Cs₂CO₃ | Reflux | 66% |

Oxidation Reactions

The hydroxymethyl group is oxidized to a ketone or carboxylic acid:

-

Mild oxidation with Dess-Martin periodinane converts the alcohol to a ketone without ring degradation.

-

Strong oxidation using KMnO₄/H₂SO₄ yields pyrrolidine-2-carboxylic acid derivatives.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | (1-Benzyl-2-methylpyrrolidin-2-yl)ketone | RT, CH₂Cl₂ | 78% | |

| KMnO₄/H₂SO₄ | Pyrrolidine-2-carboxylic acid | Reflux, H₂O | 52% |

Ring-Opening and Rearrangement Reactions

Acid-catalyzed ring-opening occurs under harsh conditions:

-

HCl-mediated cleavage in ether generates linear amines, confirmed by NMR .

-

Thermal rearrangements at >150°C produce bicyclic byproducts via C-N bond scission.

Biological Interactions and Pharmacological Modifications

The compound interacts with dopamine receptors and enzymes:

Scientific Research Applications

Chemistry

In organic synthesis, (1-Benzyl-2-methylpyrrolidin-2-yl)methanol serves as a valuable chiral building block for the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to aldehydes or ketones using oxidizing agents like potassium permanganate. |

| Reduction | Can be reduced to primary alcohols using lithium aluminum hydride. |

| Substitution | Engages in nucleophilic substitution reactions with halides or other electrophiles. |

Biology

The compound is studied for its interactions with biological systems, particularly in enzyme mechanisms and protein-ligand interactions. It has shown potential as a substrate in biochemical assays and may influence enzymatic activity through its hydroxymethyl group, which can participate in hydrogen bonding.

Medicine

Research indicates that this compound may possess therapeutic effects, particularly in treating neurological disorders. Its role as an intermediate in drug synthesis is significant, as it can contribute to the development of new pharmaceuticals targeting various conditions.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and agrochemicals. Its properties make it suitable for applications requiring high purity and specific reactivity.

Case Study 1: Enzyme Interaction Studies

A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound acted as an inhibitor, providing insights into its potential use as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis of Chiral Drugs

Another research project focused on synthesizing chiral drugs using this compound as a starting material. The study highlighted its effectiveness in producing compounds with desired stereochemistry, essential for pharmaceutical efficacy.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyrrolidine derivatives, differing in substituents and stereochemistry. Key analogues include:

Physicochemical and Pharmacological Properties

- Hydrogen Bonding : The hydroxymethyl group in all analogues contributes to moderate aqueous solubility (~10–50 mg/mL) but may limit membrane permeability compared to acylated derivatives .

- Biological Activity: 1-Acyl-2-benzylpyrrolidines () exhibit nanomolar potency as dual orexin receptor antagonists (e.g., compound 11: IC₅₀ = 3 nM), attributed to the acyl group’s interaction with hydrophobic receptor pockets . (S)-(-)-1-Benzyl-2-pyrrolidinemethanol is a chiral building block for asymmetric synthesis, with applications in ligands for catalysis or enantioselective drug candidates .

Biological Activity

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its pyrrolidine structure, which is known for its versatility in organic synthesis. It can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes. The compound's molecular formula is , and it has a molecular weight of approximately 177.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

- Receptor Binding : The compound has shown potential in binding to dopamine D2-like receptors, which are crucial in regulating mood and behavior. This interaction suggests possible applications in treating neuropsychiatric disorders .

- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Preliminary studies have highlighted the compound's anticancer potential. It appears to induce apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroleptic Activity : A study evaluated the compound's neuroleptic effects, revealing that it could significantly reduce apomorphine-induced stereotyped behavior in rodent models. This suggests a potential role in treating psychotic disorders .

- Cytotoxicity Assessments : In cytotoxicity studies, this compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .

- Hemocompatibility Studies : The hemocompatibility of the compound was assessed to determine its safety profile for potential therapeutic applications. Results indicated low hemolytic activity at therapeutic concentrations, supporting its use in medical formulations .

Data Tables

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for (1-Benzyl-2-methylpyrrolidin-2-yl)methanol , and how can reaction conditions be optimized to improve yield? A:

- Core Method : A common approach involves reductive amination or alkylation of pyrrolidine precursors. For example, sodium borohydride (NaBH₄) in methanol can reduce intermediate ketones to alcohols under mild conditions .

- Optimization : Key parameters include:

- Solvent Choice : Methanol or ethanol for solubility and reducing side reactions .

- Temperature Control : Room temperature for NaBH₄ reductions to prevent over-reduction .

- Purification : Ethyl acetate extraction followed by recrystallization (ethanol/water) improves purity .

- Yield Challenges : Impurities from benzyl group side reactions can be mitigated using controlled stoichiometry and inert atmospheres.

Structural Characterization

Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when confirming the structure of this compound? A:

- Primary Techniques :

- Contradiction Management :

Advanced Synthetic Routes

Q: What enantioselective methods are available for synthesizing stereoisomers of this compound? A:

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes can induce chirality in the pyrrolidine ring .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 hours → 2-4 hours) for intermediates like 2-pyrrolidinone derivatives .

- Protection-Deprotection Strategies : Boc or benzyl groups protect reactive sites during multi-step syntheses .

Computational Modeling

Q: How can DFT calculations predict thermodynamic properties (e.g., stability, solubility) of this compound? A:

- Software Tools : Gaussian or ORCA for geometry optimization and Gibbs free energy calculations.

- Key Parameters :

- Solvation Energy : Use PCM models to simulate methanol/water solubility .

- Tautomer Stability : Compare energy barriers for ring puckering (ΔG < 5 kcal/mol favors stability) .

- Validation : Cross-check with experimental DSC (melting point) and HPLC solubility tests .

Biological Activity Profiling

Q: How should researchers address conflicting bioassay results for this compound’s pharmacological potential? A:

- Screening Workflow :

- Molecular Docking : Prioritize targets (e.g., GPCRs, kinases) using AutoDock Vina; focus on benzyl-pyrrolidine interactions .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) under varied pH/temperature .

- Data Discrepancies :

- Replicate assays with fresh stock solutions to rule out degradation.

- Use positive controls (e.g., known enzyme inhibitors) to validate assay conditions.

Crystallographic Challenges

Q: What strategies mitigate twinning or poor diffraction quality in X-ray studies of this compound? A:

- Crystal Growth : Slow evaporation from ethyl acetate/hexane mixtures improves crystal packing .

- Data Processing :

- Troubleshooting : If resolution < 1.2 Å, consider synchrotron radiation or cryocooling.

Analytical Method Development

Q: How can HPLC methods be optimized to separate This compound from structurally similar byproducts? A:

- Column Selection : C18 columns (5 µm, 250 mm) with methanol/water gradients (40% → 70% methanol over 20 mins) .

- Detection : UV at 254 nm (benzyl chromophore) or charged aerosol detection for non-UV-active impurities.

- Experimental Design : Use a factorial approach to model retention vs. pH and methanol content .

Stability Studies

Q: What experimental designs are recommended for assessing the compound’s stability under storage conditions? A:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Monitoring :

- HPLC-PDA : Track degradation peaks (e.g., oxidation at the alcohol group).

- LC-MS : Identify degradation products (e.g., ketone formation from methanol oxidation) .

Stereochemical Purity

Q: Which techniques reliably quantify enantiomeric excess in chiral derivatives of this compound? A:

- Chiral HPLC : Use Chiralpak IB or AD-H columns with n-hexane/isopropanol (90:10) .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .

Mechanistic Studies

Q: How can isotopic labeling elucidate reaction mechanisms in the compound’s synthesis? A:

- Deuterium Tracing : Use D-labeled NaBD₄ to confirm reduction pathways (e.g., ketone → alcohol) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with ¹³C-labeled pyrrolidine precursors to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.